5-Chloro-4-(difluoromethyl)-2-fluorobenzoic acid
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Overview
Description
5-Chloro-4-(difluoromethyl)-2-fluorobenzoic acid (CDFB) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. CDFB is a white crystalline powder with a molecular weight of 234.58 g/mol and a melting point of 147-149°C. In
Scientific Research Applications
- Anti-Inflammatory Agents : Derivatives of this compound may exhibit anti-inflammatory effects, making them potential candidates for drug development .
- Pesticides and Herbicides : The unique fluorinated structure of this compound could enhance its efficacy as an agrochemical. Researchers investigate its potential as a pesticide or herbicide .
- Infrared (IR) Spectroscopy : Researchers investigate its vibrational transitions using IR spectroscopy. Solvent effects on its IR spectra provide valuable insights into molecular interactions .
Pharmaceutical Chemistry and Drug Development
Agrochemicals
Spectroscopy and Solvent Effects
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various proteins and enzymes in the body .
Mode of Action
It is likely that the compound interacts with its targets, leading to changes in their function .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways .
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of the compound .
Result of Action
Similar compounds have been known to induce various molecular and cellular changes .
properties
IUPAC Name |
5-chloro-4-(difluoromethyl)-2-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3O2/c9-5-1-4(8(13)14)6(10)2-3(5)7(11)12/h1-2,7H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAQFPFSTSHMECR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)C(=O)O)Cl)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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